Silicon dioxide can be sourced from natural minerals, primarily quartz sand, which is mined and purified for various applications. It can also be synthesized through chemical processes involving silicate minerals or organosilicon compounds.
Silicon dioxide can be classified into several forms based on its structure and properties:
Silicon dioxide can be synthesized through various methods:
Silicon dioxide has a tetrahedral molecular structure where each silicon atom is covalently bonded to four oxygen atoms. These tetrahedra link together to form a three-dimensional network, contributing to its stability and hardness.
Silicon dioxide participates in several chemical reactions:
The mechanism by which silicon dioxide acts in various applications depends on its physical and chemical properties. For example, in semiconductor manufacturing, silicon dioxide layers are used for surface passivation. This process involves thermally oxidizing silicon wafers to create a protective layer that minimizes electronic state concentrations at the surface, thus enhancing device performance .
Silicon dioxide has numerous applications across various fields:
Silicon dioxide exhibits extraordinary polymorphism, with its phase transitions governed by pressure, temperature, and kinetic pathways. Under ambient conditions, α-quartz (space group P3₁21) is the most stable polymorph, featuring corner-linked SiO₄ tetrahedra forming helical chains. The reversible transition to β-quartz occurs at 573°C, involving slight tetrahedral tilting without bond breaking [4] [8]. At higher temperatures (≥870°C), irreversible reconstructive transitions yield tridymite or cristobalite, characterized by more open frameworks with reduced densities. Cristobalite adopts a diamond-like topology with Si–O–Si angles of 147°, while tridymite displays layered stacking sequences [4] [6].
High-pressure phases reveal coordination changes: Coesite (monoclinic C2/c) forms at 2–3 GPa, maintaining tetrahedral coordination but with distorted Si–O–Si angles (144°). Beyond 8 GPa, stishovite (rutile-type structure, space group P4₂/mnm) emerges, where silicon achieves octahedral coordination (Si–O bond length: 176–181 pm). This transition from tetrahedral to octahedral geometry increases density by 60% [1] [8]. Recent studies show that coesite transitions to post-stishovite phases involve intermediate triclinic structures (P1) with fivefold-coordinated silicon, explaining the "pressure-induced amorphization" phenomenon observed in earlier studies [1]. In situ synchrotron experiments confirm that these transitions occur via topotactic mechanisms, preserving crystallographic orientation relationships [1] [6].
Table: Silica Polymorphs and Transition Parameters
Polymorph | Symmetry | Conditions | Si Coordination | Density (g/cm³) |
---|---|---|---|---|
α-Quartz | Trigonal | Ambient | 4 | 2.648 |
β-Quartz | Hexagonal | >573°C | 4 | 2.533 |
Coesite | Monoclinic | 2–3 GPa | 4 | 3.01 |
Stishovite | Tetragonal | >8 GPa | 6 | 4.287 |
Tridymite | Orthorhombic | 870–1470°C | 4 | 2.25 |
Post-stishovite | Monoclinic (P2/c) | >26 GPa | 6 | 4.68 |
Data compiled from [1] [4] [6]
Amorphous SiO₂ (a-SiO₂), or vitreous silica, lacks long-range order but retains short-range tetrahedral coordination. Its structure comprises a continuous random network (CRN) of SiO₄ units with a broad distribution of Si–O–Si angles (120–180°) [8]. Defects critically influence optical and electronic properties. Key intrinsic defects include:
Disproportionation in non-stoichiometric SiOₓ yields nanoscale heterogeneity. Angstrom-beam electron diffraction (ABED) reveals that silicon monoxide disproportionates into amorphous Si-rich (5–20 nm) and SiO₂-rich domains, separated by suboxide interfaces (Si–O₃, Si–O₂) [2]. These interfaces exhibit unique diffraction signatures distinct from pure Si or SiO₂, with intermediate-range ordering evidenced by a first sharp diffraction peak (FSDP) at Q = 1.8 Å⁻¹ [2]. Molecular dynamics simulations show that interfacial suboxides act as charge-trapping sites, altering electronic band structures and enabling luminescence at 1.9 eV [2].
Computational approaches elucidate the energetics and dynamics of SiO₂ networks. First-principles density functional theory (DFT) calculations reveal that tetrahedral coordination dominates at pressures <10 GPa due to sp³ hybridization, with optimal Si–O bond lengths of 1.61 Å and O–Si–O angles of 109.5° [1] [8]. Metadynamics simulations of coesite compression predict fivefold Si as a transient state during the tetrahedral-to-octahedral transition. At 26–40 GPa, intermediate triclinic phases with mixed 5/6-coordinated silicon emerge, validated by phonon dispersion analysis confirming dynamical stability [1].
Car-Parrinello molecular dynamics (CPMD) simulations further demonstrate that melt-quenched amorphous SiO₂ contains strained tetrahedral rings. Three-membered rings (3MRs) exhibit reduced Si–O–Si angles (130°) and act as precursors for defect formation under thermal excitation. Ab initio models also reproduce the anomalous density maximum of molten SiO₂ at ~5000°C, attributed to competition between broken network bonds and coordination increases [8].
Interfaces between SiO₂ and other materials dictate performance in nanoelectronics and composites. Key engineered systems include:
Core-Shell Nanoparticles
Aerosol-synthesized Si nanoparticles (20–50 nm cores) thermally oxidized to form SiO₂ shells (2–10 nm thick). Shell thickness controls quantum confinement and carrier tunneling: 2 nm shells enable photoluminescence at 650–800 nm via surface state transitions, while 5 nm shells block electron leakage in floating-gate memory devices [3] [5]. Tetraethylorthosilicate (TEOS) vapor deposition achieves uniform conformal coatings, reducing interface trap densities to <10¹¹ cm⁻² [5].
Disproportionated SiO Heterostructures
Disproportionation of amorphous SiO yields Si/SiO₂ nanocomposites with atomically abrupt interfaces linked by Si–Oₓ (x = 1–3) transition layers. ABED confirms suboxide tetrahedra at interfaces, which mediate strain relaxation and reduce interfacial energy by 30% compared to mechanical mixtures [2].
Table: Engineered SiO₂ Interfaces and Properties
Heterostructure | Synthesis Method | Critical Interface Feature | Functional Property |
---|---|---|---|
Si/SiO₂ core-shell | Thermal oxidation of aerosol NPs | Ultrathin SiO₂ (2–5 nm) | Quantum-confined PL; electron tunneling |
Disproportionated SiO | Vacuum sublimation | Suboxide (Si⁺¹, Si⁺², Si⁺³) | Charge trapping; 1.9 eV luminescence |
Faujasite silica | Zeolite dealumination | Mesoporous surface (>800 m²/g) | Molecular sieving; acid stability |
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